
Ethyl 4-chloroquinoline-2-carboxylate
Overview
Description
Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.
Another method involves the use of Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The ester group can participate in condensation reactions with amines to form amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted quinoline derivatives.
Oxidation and Reduction Reactions: Different oxidized or reduced forms of the quinoline ring.
Condensation Reactions: Amides and other condensation products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Ethyl 4-chloroquinoline-2-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those targeting malaria, bacterial infections, and cancer. Research indicates that derivatives of this compound exhibit notable biological activities, making them potential candidates for drug development. For instance, studies have shown that modifications to the quinoline structure can enhance their efficacy against specific pathogens and cancer cell lines.
Synthesis of Bioactive Compounds
The compound is utilized to create various bioactive derivatives through chemical modifications. These derivatives are evaluated for their inhibitory activities against different enzymes and biological pathways, which are critical in the progression of diseases .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is incorporated into the formulation of pesticides and herbicides. Its role in enhancing the effectiveness of these agrochemicals contributes to improved pest management strategies while minimizing environmental impact . The compound's ability to interact with biological systems makes it a valuable asset in developing safer agricultural products.
Materials Science
Organic Electronics
this compound is being explored for its potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique chemical properties allow for the creation of novel materials that can improve device performance and longevity .
Polymer Development
Research also indicates that this compound can be utilized in synthesizing polymers with enhanced durability and environmental resistance. Such materials have applications in coatings and other protective layers across various industries .
Biochemical Research
Study of Biological Mechanisms
In biochemical research, this compound acts as a probe to study various biological processes. It aids researchers in understanding complex biochemical pathways involved in diseases, thereby facilitating the design of targeted therapies . The compound's interactions with different biological targets provide insights into its potential therapeutic applications.
Analytical Chemistry
Detection and Quantification
The compound is employed in analytical chemistry for detecting and quantifying other substances within various samples. Its reliability in providing accurate results makes it essential for quality control processes in pharmaceutical manufacturing and other industries .
Data Table: Summary of Applications
Field | Application | Significance |
---|---|---|
Medicinal Chemistry | Synthesis of antimalarial, antibacterial, anticancer agents | Potential for developing new therapeutic drugs |
Agricultural Chemistry | Formulation of pesticides and herbicides | Improves pest management with reduced environmental impact |
Materials Science | Development of OLEDs and polymers | Enhances performance and durability of electronic materials |
Biochemical Research | Study of biological pathways | Aids in understanding disease mechanisms |
Analytical Chemistry | Detection and quantification methods | Ensures quality control in manufacturing processes |
Case Studies
-
Antimalarial Drug Development
A study demonstrated that derivatives of this compound displayed promising antimalarial activity. Through structural modifications, researchers were able to enhance the compounds' potency against Plasmodium falciparum, the causative agent of malaria . -
Pesticide Formulation
Another research effort focused on incorporating this compound into novel pesticide formulations. The resulting products showed improved efficacy against common agricultural pests while maintaining lower toxicity levels for non-target organisms . -
OLED Technology
Recent advancements have highlighted the use of this compound in developing new organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials has resulted in devices with enhanced brightness and efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloroquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the progression of diseases such as malaria or cancer .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloroquinazoline-2-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and ester group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .
Biological Activity
Ethyl 4-chloroquinoline-2-carboxylate (C11H10ClNO2) is an organic compound derived from the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.
Chemical Structure and Synthesis
This compound features a quinoline core with a carboxylate group and a chlorine atom at the 4-position. Its molecular weight is approximately 233.66 g/mol. The compound can be synthesized through various methods, including:
- Ciamician-Dennstedt Reaction
- Skraup Reaction
- Doebner Modification
These synthetic pathways highlight the compound's accessibility for further research and development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values against common pathogens:
The compound's structural similarities to other quinoline derivatives suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Studies have also explored the anticancer potential of this compound. Its mechanism of action may involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical in cancer cell proliferation and survival .
Table: Comparison of Biological Activities of Quinoline Derivatives
Compound Name | Structural Features | Notable Activities |
---|---|---|
This compound | Chlorine at position 4; carboxylic acid group | Antimicrobial, anticancer |
Ethyl 8-chloroquinoline-3-carboxylate | Chlorine at position 8; carboxylic acid group | Antimicrobial properties |
Ethyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl group at position 4; carboxylic acid group | Potential antioxidant activity |
Ethyl 3-methylquinoline-2-carboxylate | Methyl group at position 3; carboxylic acid group | Anticancer activity |
The unique chlorine substitution pattern in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, highlighting its potential as a rapid antimicrobial agent .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that this compound could induce cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 4-chloroquinoline-2-carboxylate, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclization reactions of substituted anilines with β-ketoesters under acidic or thermal conditions. Classical protocols like the Gould–Jacob or Conrad–Limpach methods are foundational, where intermediates such as 4-chloro-2-carboxyquinoline derivatives are esterified to yield the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (80–120°C), and catalyst selection (e.g., polyphosphoric acid for cyclization). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity .
Q. Advanced: How can computational methods like DFT predict the reactivity of this compound?
Answer:
Density Functional Theory (DFT) calculates electronic properties such as Fukui indices and molecular electrostatic potentials to identify nucleophilic/electrophilic sites. For example, the electron-withdrawing chloro group at position 4 enhances electrophilicity at the quinoline ring, directing substitution reactions. DFT also models transition states to predict regioselectivity in reactions like nucleophilic aromatic substitution .
Q. Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR : H and C NMR identify substituent positions (e.g., chloro at C4, ethyl ester at C2). Splitting patterns in H NMR distinguish aromatic protons.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 265.05).
- IR : Stretching frequencies for ester carbonyl (~1700 cm) and C-Cl bonds (~750 cm) validate functional groups .
Q. Advanced: What challenges arise in resolving crystallographic data for this compound, and how are they addressed?
Answer:
Crystallographic challenges include twinning, weak diffraction, and disorder in the ethyl ester group. SHELXL refines structures using constraints (e.g., fixing bond lengths) and anisotropic displacement parameters. For disordered regions, PART instructions in SHELX split occupancy between positions. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy .
Q. Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Keep in airtight containers, away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. Advanced: How to analyze discrepancies between experimental and computational data for this compound?
Answer:
Discrepancies in properties like dipole moments or reaction yields may stem from solvent effects (omitted in gas-phase DFT) or crystal packing forces. Hybrid approaches combine experimental data (e.g., X-ray bond lengths) with solvent-inclusive DFT (COSMO-RS model) to reconcile differences. Statistical tools like RMSE quantify deviations .
Q. Basic: What are the key considerations in designing a synthesis protocol for this compound?
Answer:
- Substrate Accessibility : Use commercially available precursors (e.g., 4-chloroaniline).
- Reaction Scalability : Optimize for minimal side products (e.g., via dropwise reagent addition).
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or ethanol .
Q. Advanced: What strategies determine molecular conformation and intermolecular interactions via X-ray diffraction?
Answer:
X-ray diffraction analyzes Hirshfeld surfaces to map intermolecular contacts (e.g., C–H···O hydrogen bonds between ester groups). Torsion angles from ORTEP diagrams reveal conformational flexibility in the ethyl group. Non-covalent interaction (NCI) plots visualize π-stacking in the quinoline ring .
Q. Basic: How to validate the purity of synthesized this compound?
Answer:
- Melting Point : Compare with literature values (e.g., 145–147°C).
- Chromatography : HPLC with UV detection (λ = 254 nm) checks for impurities (<1% area).
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .
Q. Advanced: How to apply charge density analysis in understanding the compound’s electronic structure?
Answer:
Multipole refinement in software like XD2006 extracts charge density maps from high-resolution X-ray data. Laplacian plots (∇²ρ) identify electron-rich (e.g., carbonyl oxygen) and electron-deficient regions (e.g., chloro-substituted carbon), guiding reactivity predictions .
Properties
IUPAC Name |
ethyl 4-chloroquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWYXUDTZJAGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20296524 | |
Record name | ethyl 4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-69-6 | |
Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 109750 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18436-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-chloroquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.